molecular formula C22H14Cl3N3O2 B10924347 4-chloro-3,5-bis(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-pyrazole

4-chloro-3,5-bis(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-pyrazole

Cat. No.: B10924347
M. Wt: 458.7 g/mol
InChI Key: RWSWFOBTXRNKBF-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups such as chloro and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro groups: Chlorination of the aromatic rings can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the nitrobenzyl group: This step involves the nucleophilic substitution reaction where the pyrazole ring reacts with 4-nitrobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products

    Reduction of the nitro group: 4-chloro-3,5-bis(4-chlorophenyl)-1-(4-aminobenzyl)-1H-pyrazole.

    Substitution of chloro groups: Various derivatives depending on the substituent introduced.

    Coupling products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-chloro-3,5-bis(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole: Lacks the nitrobenzyl group.

    3,5-bis(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-pyrazole: Lacks one of the chloro groups on the pyrazole ring.

    4-chloro-3,5-bis(4-methylphenyl)-1-(4-nitrobenzyl)-1H-pyrazole: Has methyl groups instead of chloro groups on the aromatic rings.

Uniqueness

4-chloro-3,5-bis(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-pyrazole is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H14Cl3N3O2

Molecular Weight

458.7 g/mol

IUPAC Name

4-chloro-3,5-bis(4-chlorophenyl)-1-[(4-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14Cl3N3O2/c23-17-7-3-15(4-8-17)21-20(25)22(16-5-9-18(24)10-6-16)27(26-21)13-14-1-11-19(12-2-14)28(29)30/h1-12H,13H2

InChI Key

RWSWFOBTXRNKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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